2-Nitrophenyl trifluoromethyl sulfide
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Overview
Description
2-Nitrophenyl trifluoromethyl sulfide is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a trifluoromethyl sulfide group (-SCF3). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl trifluoromethyl sulfide typically involves the reaction of 2-nitrophenyl thiol with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the nucleophilic substitution of the thiol group by the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl trifluoromethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The trifluoromethyl sulfide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -SCF3 group.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Nitrophenyl trifluoromethyl sulfide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-nitrophenyl trifluoromethyl sulfide involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Nitrophenyl methyl sulfide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Nitrophenyl ethyl sulfide: Contains an ethyl group instead of a trifluoromethyl group.
2-Nitrophenyl phenyl sulfide: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness: 2-Nitrophenyl trifluoromethyl sulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
1-nitro-2-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUPSNXUSGMQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431189 |
Source
|
Record name | 2-nitrophenyl trifluoromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-87-7 |
Source
|
Record name | 2-nitrophenyl trifluoromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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